![molecular formula C10H9F4NOS B2566165 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1203120-70-0](/img/structure/B2566165.png)

2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

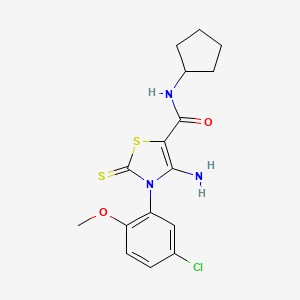

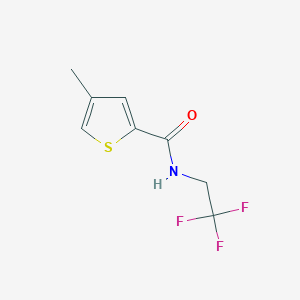

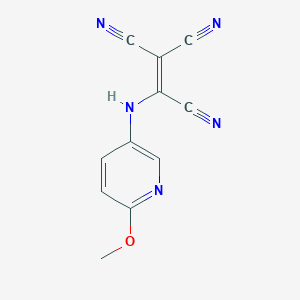

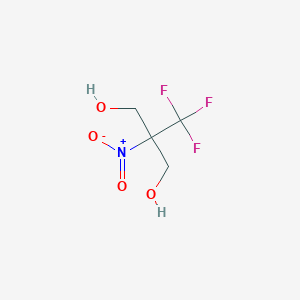

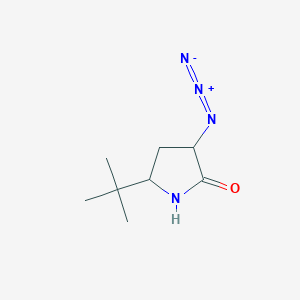

The compound “2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide” contains several functional groups. It has a fluorophenyl group, a sulfanyl group, a trifluoroethyl group, and an acetamide group. These groups could potentially give the compound various chemical and physical properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques like NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For this compound, potential reactions could involve the fluorophenyl group, the sulfanyl group, the trifluoroethyl group, or the acetamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. These properties can include things like melting point, boiling point, solubility, and reactivity .科学的研究の応用

Environmental Degradation and Monitoring

Fluorinated compounds, such as 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide, have been widely used in industrial and commercial applications due to their unique chemical properties. These compounds are part of a larger group known as poly- and perfluoroalkyl substances (PFAS), which have been subjects of environmental studies due to their persistence and potential toxic effects. Studies focus on microbial degradation pathways, identifying degradation intermediates, and understanding the environmental fate of these compounds. For instance, Liu and Mejia Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, emphasizing the environmental fate and effects of these precursors (Liu & Mejia Avendaño, 2013).

Fluorinated Alternatives and Risk Assessment

With the increasing regulatory scrutiny on PFAS due to their environmental and health impacts, research has also focused on fluorinated alternatives. Wang et al. (2013) discuss the transition to safer fluorinated alternatives, underscoring the need for more information on these replacements to facilitate risk assessment and management (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Biodegradation and Environmental Impact

The biodegradation of fluorinated alkyl substances is a key area of research, with studies exploring the metabolic pathways and environmental impact of these compounds. Frömel and Knepper (2010) provide insights into the degradation of fluorine-containing surfactants and their metabolites, highlighting the environmental persistence and potential for bioaccumulation of certain fluorinated compounds (Frömel & Knepper, 2010).

Chemical Synthesis and Industrial Applications

Fluoroalkylation reactions in aqueous media represent an important field of study for the synthesis of fluorinated compounds, including 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide. Song et al. (2018) review the progress of aqueous fluoroalkylation, demonstrating the environmental benefits and efficiency of incorporating fluorinated groups into target molecules (Song, Han, Zhao, & Zhang, 2018).

Toxicology and Environmental Safety

Understanding the toxicological profiles of fluorinated compounds is crucial for assessing their safety and environmental impact. Houde et al. (2006) discuss the biological monitoring of polyfluoroalkyl substances, including their distribution in the environment and potential health risks, providing a foundation for the risk assessment of new fluorinated chemicals (Houde, Martin, Letcher, Solomon, & Muir, 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NOS/c11-7-1-3-8(4-2-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPMWRHCMJAVEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B2566090.png)

![N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2566091.png)

![1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2566094.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]acetamide](/img/structure/B2566097.png)

![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)